![molecular formula C11H12ClN3 B2777105 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1695769-33-5](/img/structure/B2777105.png)
1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
“1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a 2-chloro-4-methylphenylmethyl group. Detailed structural analysis usually requires techniques like NMR or X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
- Result : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Results : Compounds 14 and 15 exhibited significant inhibition effects, with 70.2% and 90.4% suppression, respectively .
- Key Finding : Electronegative groups at position 2 (ortho) enhanced inhibitory potential compared to other derivatives .
Antileishmanial Activity
Antimalarial Potential
Urease Inhibition
Antitubercular Activity
Mechanism of Action
Target of Action
The primary targets of 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways of the parasites, leading to their death .
Pharmacokinetics
Like most drugs, its adme (absorption, distribution, metabolism, and excretion) properties would play a crucial role in its bioavailability and therapeutic efficacy .
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and the temperature . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVVGZHPXGMUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine |
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